1-bromo-3-(propane-2-sulfonyl)bicyclo[1.1.1]pentane
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Overview
Description
Preparation Methods
The synthesis of 1-bromo-3-(propane-2-sulfonyl)bicyclo[1.1.1]pentane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the reaction of bicyclo[1.1.1]pentane derivatives with appropriate reagents under controlled conditions . For example, the use of Grignard reagents has been reported to be effective in synthesizing various bicyclo[1.1.1]pentane derivatives . Industrial production methods may involve scalable synthetic routes that ensure high purity and yield of the final product .
Chemical Reactions Analysis
1-bromo-3-(propane-2-sulfonyl)bicyclo[1.1.1]pentane undergoes various types of chemical reactions, including substitution and radical reactions . Common reagents used in these reactions include nucleophiles and radical initiators. The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution reactions can lead to the formation of new derivatives with different functional groups .
Scientific Research Applications
1-bromo-3-(propane-2-sulfonyl)bicyclo[1.1.1]pentane has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, its unique structure makes it a valuable bioisostere for drug discovery, potentially improving the physicochemical properties of drug candidates . Additionally, it has applications in materials science, where it can be used to create molecular rods, rotors, and supramolecular linker units .
Mechanism of Action
The mechanism of action of 1-bromo-3-(propane-2-sulfonyl)bicyclo[1.1.1]pentane involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane core can act as a bioisostere, replacing other functional groups in drug molecules to enhance their properties . This can lead to increased solubility, potency, and metabolic stability of the drug candidates .
Comparison with Similar Compounds
1-bromo-3-(propane-2-sulfonyl)bicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives, such as 1-bromo-3-(phenylsulfonyl)bicyclo[1.1.1]pentane While both compounds share the bicyclo[11The propane-2-sulfonyl group in this compound may offer distinct advantages in terms of reactivity and stability compared to other derivatives .
Properties
IUPAC Name |
1-bromo-3-propan-2-ylsulfonylbicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO2S/c1-6(2)12(10,11)8-3-7(9,4-8)5-8/h6H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYQCXKZFMOAMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C12CC(C1)(C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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